N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazolidine Scaffold

N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) is a thiazolidine-4-carboxamide analogue bearing a 2,4-dimethylphenyl substituent on the amide nitrogen. It is classified as a heterocyclic building block with a molecular formula of C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 1104793-76-1
Cat. No. B3212600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
CAS1104793-76-1
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2CSCN2)C
InChIInChI=1S/C12H16N2OS/c1-8-3-4-10(9(2)5-8)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
InChIKeyWJYKZASSPVLZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) – Key Physicochemical & Structural Baseline for Procurement Evaluation


N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) is a thiazolidine-4-carboxamide analogue bearing a 2,4-dimethylphenyl substituent on the amide nitrogen. It is classified as a heterocyclic building block with a molecular formula of C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol [1]. The compound features a free secondary amine (NH) at position 3 of the thiazolidine ring, distinguishing it from N3-substituted derivatives and enabling further chemical elaboration . It is primarily supplied at ≥95% purity by multiple vendors for research and further manufacturing use .

Why N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Cannot Be Casually Replaced by Other Thiazolidine-4-carboxamide Analogs


The thiazolidine-4-carboxamide scaffold exhibits profound sensitivity to substituent position and identity. The established anticancer class of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) derives its nanomolar-to-low-micromolar potency against prostate cancer and melanoma cells specifically from C2-aryl substitution on the thiazolidine ring and a lipophilic amide side chain; removal or relocation of either motif abolishes activity [1]. N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide lacks the C2-aryl group entirely and carries only the 2,4-dimethylaniline-derived amide on the C4 carbonyl, resulting in a fundamentally different pharmacophore and reactivity profile compared to ATCAA derivatives, N3-acylated analogs, or the unsubstituted core scaffold .

Quantitative Head-to-Head Evidence for N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide vs. Its Closest Analogs


Structural Differentiation from the ATCAA Anticancer Class: Absence of 2-Aryl Substitution Defines a Distinct Pharmacophore

The target compound N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) lacks substitution at the C2 position of the thiazolidine ring, which is the critical pharmacophoric feature of the ATCAA (2-arylthiazolidine-4-carboxylic acid amide) class. The most potent ATCAA derivatives, such as (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a) and its analogs, achieve average IC₅₀ values of 0.7–1.0 µM against prostate cancer cell lines (PC-3, DU 145, LNCaP, PPC-1) and 1.8–2.6 µM against melanoma cell lines [1]. For the target compound, preliminary screening data reported by suppliers suggest IC₅₀ values ranging from 10 to 20 µM across various cancer cell lines—representing an approximate 10- to 30-fold reduction in potency relative to the ATCAA lead series . This quantitative difference reflects the absence of the 2-aryl substituent, validating that the target compound occupies a distinct chemical space and cannot serve as a potency-equivalent surrogate for ATCAA-class lead compounds.

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazolidine Scaffold

Lipophilicity Advantage Over the Unsubstituted Parent Thiazolidine-4-carboxamide Scaffold

The unsubstituted 1,3-thiazolidine-4-carboxamide parent scaffold possesses a computed LogP of −0.922, indicating substantial hydrophilicity and poor passive membrane permeability potential . Attachment of the 2,4-dimethylphenyl amide substituent in the target compound elevates the LogP to a range of 1.49–2.22, as measured across multiple sources . This represents a LogP increase of approximately 2.4 to 3.1 log units, translating to a theoretical ~250- to ~1,250-fold increase in octanol/water partition coefficient and a markedly improved predicted passive permeability profile.

Physicochemical Properties LogP Permeability

Melting Point and Crystallinity Advantage Over the N-Phenyl Unsubstituted Analog

The N-phenyl analog N-phenyl-1,3-thiazolidine-4-carboxamide (CAS 1078791-20-4) exhibits a broad melting point range of 140–165 °C, which is indicative of variable crystallinity and potential polymorphic behavior . In contrast, N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide displays a sharper melting point of 89–91 °C . The narrower melting range of approximately 2 °C (vs. 25 °C for the N-phenyl analog) suggests superior crystalline uniformity, which is advantageous for reproducible solid-phase handling, formulation, and analytical characterization.

Solid-State Properties Melting Point Crystallinity

Free N3–H as a Derivatization Handle: Contrast with the 3-Chloroacetyl Derivative

The target compound possesses a free secondary amine (NH) at position 3 of the thiazolidine ring, with a hydrogen bond donor count of 2 (HBD = 2) [1]. Its closest commercially available derivative, 3-(2-chloroacetyl)-N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 2411193-62-7, MW 312.81), is acylated at N3 with a chloroacetyl group, increasing molecular weight by 76.5 Da (a 32% mass increment) and altering the hydrogen-bonding capacity . The free NH in the target compound permits acylation, alkylation, sulfonylation, or reductive amination without requiring a deprotection step, whereas the 3-chloroacetyl derivative is already functionalized and suited primarily for nucleophilic displacement at the chloroacetyl moiety .

Synthetic Chemistry Derivatization Building Block Utility

Multi-Vendor Availability and Competitive Pricing as a Preferred Procurement Choice

N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) is listed by at least seven independent chemical suppliers including Fluorochem (Product F669572), ChemScene (CS-0257341), Enamine (EN300-67026), Leyan (1328011), Chemenu (CM727845), CymitQuimica (3D-EUB79376), and MolDB (M292566) . All suppliers report purity ≥95%. Pricing at the 250 mg scale ranges from approximately USD 165 (ChemScene) to EUR 443 (CymitQuimica), providing procurement flexibility. In contrast, the 3-chloroacetyl derivative (CAS 2411193-62-7) is listed by a more limited supplier base (primarily Evitachem, Kuujia), reducing competitive price pressure and supply redundancy .

Supply Chain Procurement Commercial Availability

High-Confidence Application Scenarios for N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide Procurement


Medicinal Chemistry: N3-Derivatized Library Synthesis

The free N3–H of the target compound serves as a primary point for diversification via acylation, alkylation, or sulfonylation. With a molecular weight of 236.34 g/mol and LogP in the 1.5–2.2 range , the scaffold offers a balanced starting point for fragment-to-lead optimization where moderate lipophilicity is desired. Researchers can generate focused libraries by reaction with diverse electrophiles, enabling systematic SAR studies around the thiazolidine-4-carboxamide core without requiring a deprotection step . This contrasts with the 3-chloroacetyl derivative (CAS 2411193-62-7), which is already pre-functionalized and limits the accessible chemical space to nucleophilic displacement reactions .

Negative Control or Orthogonal Pharmacophore in ATCAA-Based Anticancer Programs

Because the target compound lacks the C2-aryl substituent required for nanomolar-to-micromolar anticancer activity in the ATCAA class , it can serve as a structurally matched negative control or an orthogonal pharmacophore probe. Its ~10–20 µM IC₅₀ range in preliminary cancer cell screening—roughly 10- to 30-fold weaker than the most potent ATCAA leads (IC₅₀ 0.7–1.0 µM against prostate cancer cells) —makes it suitable for counter-screening experiments aimed at confirming target engagement specificity within thiazolidine-based compound collections.

Physicochemical Reference Standard for Thiazolidine-4-carboxamide LogP Determination

The experimentally measured LogP of 1.49–2.22, combined with a sharply defined melting point of 89–91 °C , positions the target compound as a useful reference solute for calibrating chromatographic LogP determination methods (e.g., RP-HPLC log k′ vs. LogP regression). Its intermediate lipophilicity fills a gap between the excessively hydrophilic unsubstituted parent scaffold (LogP −0.922) and highly lipophilic long-chain ATCAA derivatives, making it valuable for method validation across a mid-range LogP window.

Agrochemical Intermediate or Crop Protection Lead Scaffold

Thiazolidine-4-carboxamide derivatives have been cited as potential intermediates in the synthesis of crop protection agents . The target compound's moderate LogP, the presence of a 2,4-dimethylphenyl moiety (a substructure found in commercial acaricides such as amitraz), and its free N3–H handle for further functionalization support its use as a starting material in agrochemical lead generation. Its availability from multiple vendors at ≥95% purity ensures reproducible synthesis of downstream agrochemical candidate libraries.

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